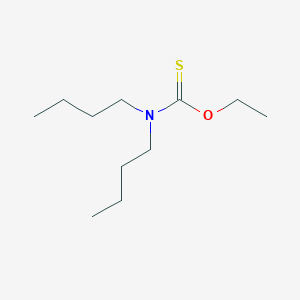
O-Ethyl dibutylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl dibutylcarbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl dibutylcarbamothioate typically involves the reaction of dibutylamine with carbon disulfide (CS2) followed by the addition of ethyl iodide (C2H5I). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dibutylamine with Carbon Disulfide: [ \text{C4H9NH2} + \text{CS2} \rightarrow \text{C4H9NHCS2H} ]
Addition of Ethyl Iodide: [ \text{C4H9NHCS2H} + \text{C2H5I} \rightarrow \text{C4H9NHC(O)SC2H5} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl dibutylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols
Substitution: Formation of various alkyl or aryl derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Ethyl dibutylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl dibutylcarbamothioate
- O-Propyl dibutylcarbamothioate
- O-Butyl dibutylcarbamothioate
Uniqueness
O-Ethyl dibutylcarbamothioate is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
106341-97-3 |
|---|---|
Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
O-ethyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(14)13-6-3/h4-10H2,1-3H3 |
InChI Key |
OHLYKIMHSOGKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
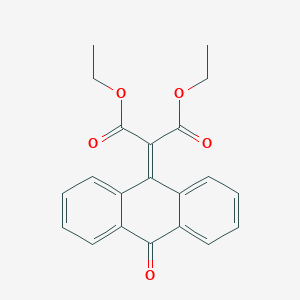
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

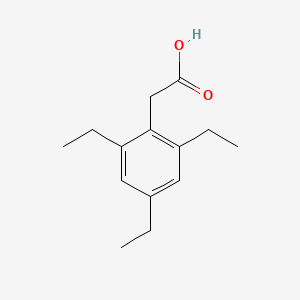
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
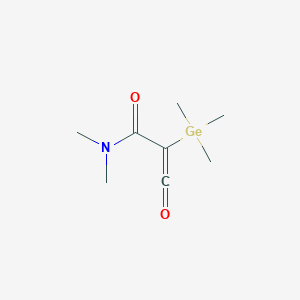

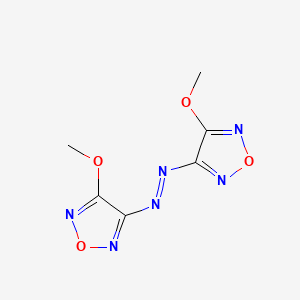

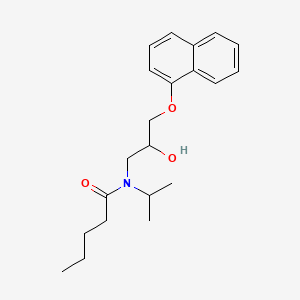
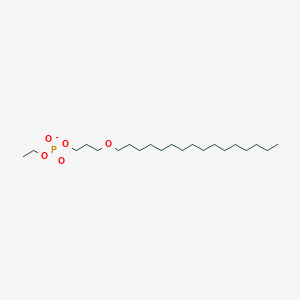
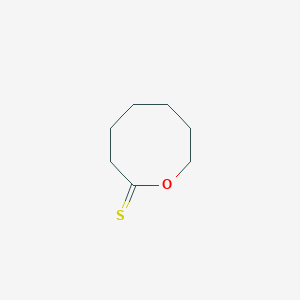
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
